Cas no 4173-44-8 (6-Phenylhexa-3,5-dien-2-one)
6-Phenylhexa-3,5-dien-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Phenylhexa-3,5-dien-2-one
- (3E,5E)-6-phenylhexa-3,5-dien-2-one
- cinnamylideneacetone
- Cinnamylidenaceton
- 6-phenyl-hexa-3,5-dien-2-one
- 6-phenyl-3,5-hexadien-2-one
- 3,5-Hexadien-2-one, 6-phenyl-
- STL507996
- (3E,5E)-6-phenyl-3,5-hexadien-2-one
- (1E,3E)-1-Phenyl-1,3-hexadiene-5-one
- (3E,5E)-6-Phenyl-hexa-3,5-dien-2-one
- AKOS009159315
- CHEBI:173791
- SCHEMBL141554
- EINECS 224-036-3
- SCHEMBL10911551
- CHEMBL104778
- 4173-44-8
- CS-0274602
- 29179-13-3
- EN300-1861463
-
- Inchi: 1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3/b7-5+,10-6+
- InChI Key: PRNUCJKOERXADE-YLNKAEQOSA-N
- SMILES: O=C(C)/C=C/C=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 172.08886
- Monoisotopic Mass: 172.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1
Experimental Properties
- Density: 0.9900 (rough estimate)
- Melting Point: 68°C
- Boiling Point: 262.55°C (rough estimate)
- Refractive Index: 1.5340 (estimate)
- PSA: 17.07
6-Phenylhexa-3,5-dien-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-204630-5 mg |
6-Phenyl-hexa-3,5-dien-2-one, |
4173-44-8 | 5mg |
¥3,460.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204630A-10 mg |
6-Phenyl-hexa-3,5-dien-2-one, |
4173-44-8 | 10mg |
¥6,017.00 | 2023-07-11 | ||
| LKT Labs | P2819-5 mg |
6-Phenylhexa-3,5-dien-2-one |
4173-44-8 | ≥96% | 5mg |
$366.30 | 2023-07-11 | |
| LKT Labs | P2819-10 mg |
6-Phenylhexa-3,5-dien-2-one |
4173-44-8 | ≥96% | 10mg |
$628.30 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-204630-5mg |
6-Phenyl-hexa-3,5-dien-2-one, |
4173-44-8 | 5mg |
¥3460.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204630A-10mg |
6-Phenyl-hexa-3,5-dien-2-one, |
4173-44-8 | 10mg |
¥6017.00 | 2023-09-05 | ||
| A2B Chem LLC | AF82438-5mg |
6-phenylhexa-3,5-dien-2-one |
4173-44-8 | ≥96% | 5mg |
$533.00 | 2024-04-20 | |
| A2B Chem LLC | AF82438-10mg |
6-phenylhexa-3,5-dien-2-one |
4173-44-8 | ≥96% | 10mg |
$857.00 | 2024-04-20 | |
| LKT Labs | P2819-5mg |
6-Phenylhexa-3,5-dien-2-one |
4173-44-8 | ≥96% | 5mg |
$384.60 | 2024-05-21 | |
| LKT Labs | P2819-10mg |
6-Phenylhexa-3,5-dien-2-one |
4173-44-8 | ≥96% | 10mg |
$659.70 | 2024-05-21 |
6-Phenylhexa-3,5-dien-2-one Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 6-Phenylhexa-3,5-dien-2-one
Professional Introduction to 6-Phenylhexa-3,5-dien-2-one (CAS No. 4173-44-8)
6-Phenylhexa-3,5-dien-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 4173-44-8, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This molecule, featuring a conjugated system of double bonds and a phenyl group, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a carbonyl group at the second carbon and the conjugation with the phenyl ring contribute to its reactivity and potential applications in drug discovery.
The structural framework of 6-Phenylhexa-3,5-dien-2-one consists of a hexadiene backbone with a phenyl substituent at the sixth carbon. This configuration allows for multiple possible reactions, including Diels-Alder cycloadditions, Michael additions, and oxidation processes, making it a versatile building block in synthetic chemistry. The conjugated system also imparts aromatic-like stability, which is advantageous in the design of stable intermediates for further functionalization.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The phenylhexadiene scaffold has been investigated for its role in modulating various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The carbonyl group in 6-Phenylhexa-3,5-dien-2-one can be further modified to introduce additional functional groups, enhancing its utility as a precursor for more complex molecules.
One of the most compelling aspects of 6-Phenylhexa-3,5-dien-2-one is its role in the synthesis of heterocyclic compounds. Heterocycles are ubiquitous in pharmaceuticals due to their ability to mimic natural products and interact with biological targets. By incorporating this compound into multi-step syntheses, chemists can efficiently construct complex cyclic structures with potential therapeutic effects. Recent advances in catalytic methods have further streamlined the preparation of such derivatives, making them more accessible for research purposes.
The electronic properties of 6-Phenylhexa-3,5-dien-2-one also make it interesting for materials science applications. The conjugated system can participate in charge transfer processes, which are relevant in the development of organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its use as a precursor for polymers with enhanced optical and electronic properties. These materials could find applications in flexible electronics and optoelectronic devices.
From a synthetic chemistry perspective, 6-Phenylhexa-3,5-dien-2-one serves as an excellent model for studying reaction mechanisms involving conjugated systems. Understanding how different functional groups influence reactivity has implications for designing more efficient synthetic routes. For example, studies on this compound have provided insights into the regioselectivity of additions to conjugated dienes and enones. Such knowledge is crucial for developing methodologies that minimize unwanted side reactions and maximize yield.
The pharmaceutical industry has also taken notice of the potential of 6-Phenylhexa-3,5-dien-2-one as a scaffold for drug discovery. Its structural features allow for modifications that can target specific biological pathways without affecting others. This selectivity is key to developing drugs with improved efficacy and reduced side effects. Current research is focused on identifying new derivatives that exhibit potent activity against diseases such as cancer and neurodegenerative disorders.
In conclusion, 6-Phenylhexa-3,5-dien-2-one (CAS No. 4173-44-8) is a multifaceted compound with applications spanning synthetic organic chemistry, pharmaceuticals, and materials science. Its unique structure provides opportunities for innovation across multiple disciplines. As research continues to uncover new ways to utilize this molecule, its importance is likely to grow further. The ongoing exploration of its derivatives promises to yield novel compounds with significant benefits for human health and technological advancements.
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